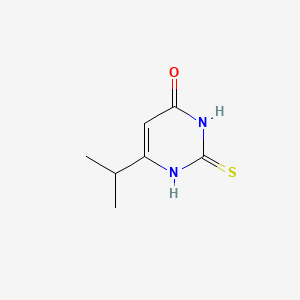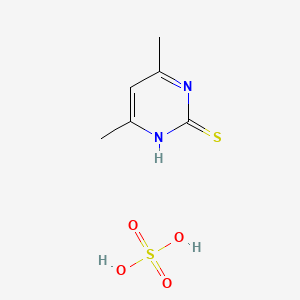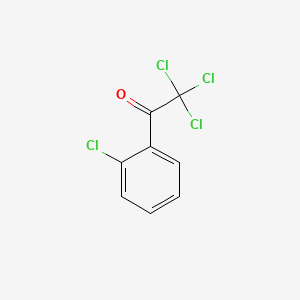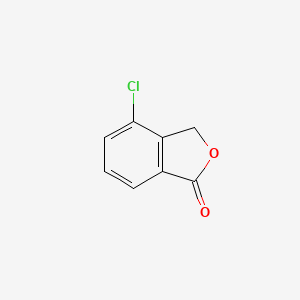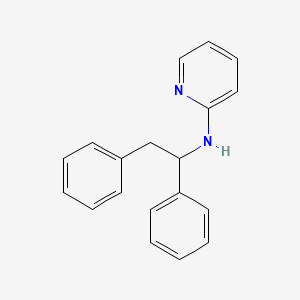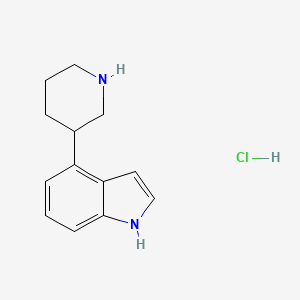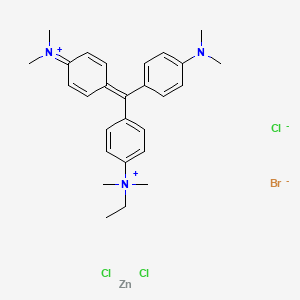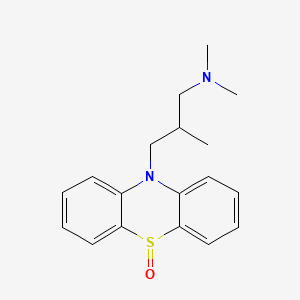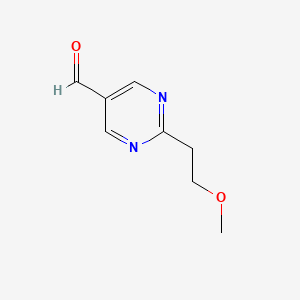
2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde
Übersicht
Beschreibung
2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hydrogen-Bonded Structures
Research reveals that similar pyrimidine compounds exhibit distinctive hydrogen-bonded structures. For instance, studies on related compounds show frameworks and sheet structures formed through hydrogen bonds, demonstrating the potential for 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde in structural chemistry (Low et al., 2007).
Synthesis of Pyrimidine Derivatives
Pyrimidine derivatives, including those related to this compound, have been synthesized for various applications. For example, research has led to the creation of pyrido[2,3-d]pyrimidines and pyrimido-[4,5-b]quinoline derivatives, showcasing the compound's relevance in synthetic chemistry (Perandones & Soto, 1998).
Interaction with Other Chemicals
Studies on similar pyrimidine derivatives show interesting interactions with various chemicals, leading to the formation of new compounds. For example, the interaction with glycine esters under certain conditions has led to novel derivatives, indicating potential applications in medicinal chemistry (Zinchenko et al., 2018).
Formation of Fused-Bicyclic Pyrimidine Substrates
The synthesis of trisubstituted arylaminopyrimidine-5-carbaldehydes, which are structurally similar to this compound, has been achieved. These compounds serve as precursors for fused-bicyclic pyrimidine substrates, important in creating structurally and electronically unique compounds (Beingessner et al., 2008).
Antimicrobial and Antitumor Activities
Research into pyrimidine derivatives has revealed significant antimicrobial and antitumor activities. The synthesis of novel pyrimidinoPyrimidine derivatives from related compounds demonstrates the potential of this compound in pharmaceutical research (Abu-Melha, 2014).
Nucleophilic Substitution Reactions
The compound has shown potential in undergoing nucleophilic substitution reactions, essential for building pyrimidine-based compound precursors. These reactions are crucial in the development of N-heterocyclic systems (Trilleras et al., 2022).
Eigenschaften
IUPAC Name |
2-(2-methoxyethyl)pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-3-2-8-9-4-7(6-11)5-10-8/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKPYWCBWQRQIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NC=C(C=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390231 | |
| Record name | 2-(2-methoxyethyl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876717-41-8 | |
| Record name | 2-(2-methoxyethyl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


